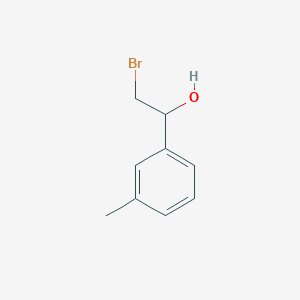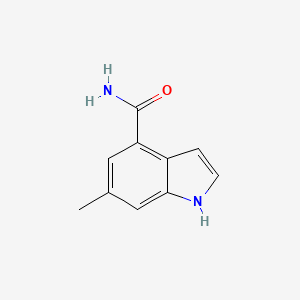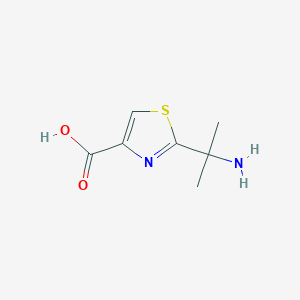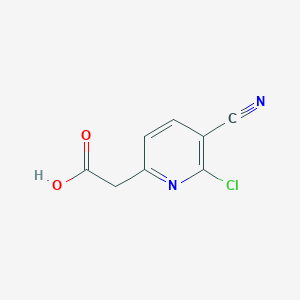
2-Bromo-1-(3-methylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-methylphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of 1-phenylethanol, where the bromine atom is attached to the carbon adjacent to the hydroxyl group, and a methyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the bromination of 1-(3-methylphenyl)ethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions and yields the desired brominated product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(3-methylphenyl)ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 1-(3-methylphenyl)ethanol.
Oxidation: 3-Methylacetophenone.
Reduction: 1-(3-methylphenyl)ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(3-methylphenyl)ethan-1-OL has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the effects of brominated compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-methylphenyl)ethan-1-OL involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methylphenyl)ethan-1-OL: Similar structure but with the methyl group at the para position.
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: Contains an additional bromine atom and a ketone group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Bromo-1-(3-methylphenyl)ethan-1-OL is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target compounds and in studies exploring the effects of brominated aromatic compounds.
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
2-bromo-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Clé InChI |
UNFJBWYIBIOIEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)


![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)

![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)

